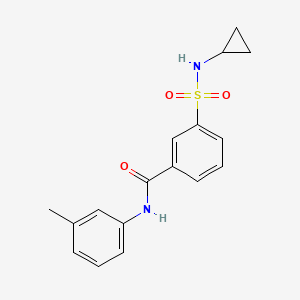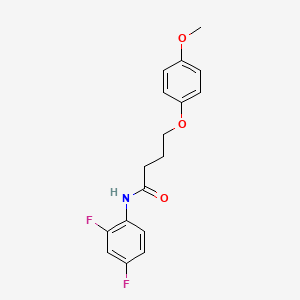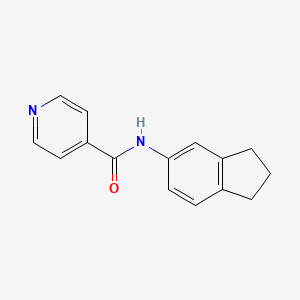
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide, also known as PHCCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity. In
Mechanism of Action
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of mGluR4 leads to the inhibition of neurotransmitter release and the modulation of synaptic plasticity. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide enhances the activity of mGluR4 by binding to a specific site on the receptor, which increases the receptor's sensitivity to glutamate.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It increases the release of the neurotransmitter GABA in the hippocampus, which is involved in learning and memory. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide also reduces the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its cognitive enhancing effects. Additionally, N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines, which may underlie its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has several advantages for lab experiments. It is a highly selective and potent modulator of mGluR4, which allows for precise modulation of the receptor's activity. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide is that it has a relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide. One area of interest is the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide in neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and treatment regimens for these conditions. Another area of interest is the development of more potent and selective modulators of mGluR4, which may have improved therapeutic properties. Additionally, the role of mGluR4 in other physiological and pathological processes, such as pain and addiction, warrants further investigation.
Synthesis Methods
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,3-dihydro-1H-inden-5-ol with 4-bromopyridine in the presence of a base to form the intermediate compound. The intermediate is then treated with a reducing agent such as lithium aluminum hydride to obtain N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide in high yield and purity.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease, schizophrenia, and anxiety disorders. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(12-6-8-16-9-7-12)17-14-5-4-11-2-1-3-13(11)10-14/h4-10H,1-3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCHXHAVLMDQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)
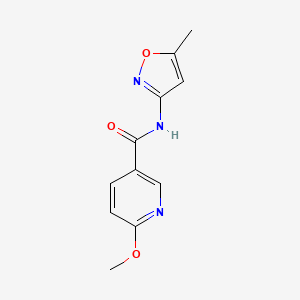

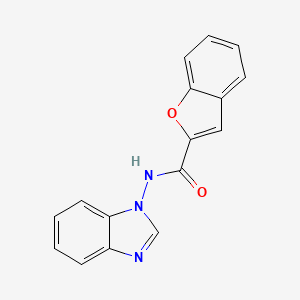
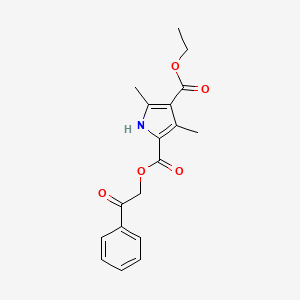
![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
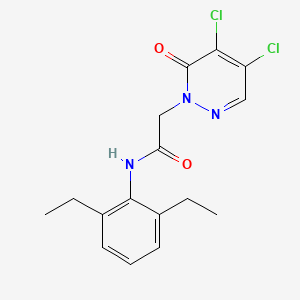
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)
